Murine Tyrosinase Inhibition: 22-Fold Greater Potency of UP302 Versus Kojic Acid in the Same Experimental System
In a side-by-side comparison using murine tyrosinase, UP302 demonstrated an IC₅₀ of 12 µM, whereas the benchmark tyrosinase inhibitor kojic acid required a 22-fold higher concentration to achieve equivalent inhibition (IC₅₀ 273 µM) [1]. This represents a quantified potency advantage of approximately 22.75× under identical assay conditions, establishing UP302 as a substantially more potent tyrosinase inhibitor at the enzyme level [1].
| Evidence Dimension | Murine tyrosinase inhibition (IC₅₀) |
|---|---|
| Target Compound Data | IC₅₀ = 12 µM |
| Comparator Or Baseline | Kojic acid: IC₅₀ = 273 µM |
| Quantified Difference | 22.75-fold greater potency (273/12) |
| Conditions | Murine tyrosinase enzyme assay; published in Chem Pharm Bull (Tokyo) 2008; Nesterov et al. |
Why This Matters
For procurement decisions, this 22-fold potency gap means that achieving equivalent enzyme-level tyrosinase blockade with kojic acid would require over 20× the molar concentration, with attendant formulation, cost, and potential toxicity implications.
- [1] Nesterov A, Zhao J, Minter D, Hertel C, Ma W, Abeysinghe P, Hong M, Jia Q. 1-(2,4-dihydroxyphenyl)-3-(2,4-dimethoxy-3-methylphenyl)propane, a novel tyrosinase inhibitor with strong depigmenting effects. Chem Pharm Bull (Tokyo). 2008 Sep;56(9):1292-6. DOI: 10.1248/cpb.56.1292. PMID: 18758104. View Source
